molecular formula C13H18BrNO B215702 N-(4-bromo-3-methylphenyl)-2-methylpentanamide

N-(4-bromo-3-methylphenyl)-2-methylpentanamide

Cat. No. B215702
M. Wt: 284.19 g/mol
InChI Key: JDMMOBGGDFNYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-methylpentanamide, also known as Brorphine, is a novel synthetic opioid that has gained attention in the scientific community due to its potential use as a research chemical. Brorphine is a derivative of the opioid drug buprenorphine, which is commonly used for pain management and addiction treatment. Brorphine is a potent agonist of the mu-opioid receptor, which makes it an attractive tool for studying the opioid system in the body.

Mechanism of Action

N-(4-bromo-3-methylphenyl)-2-methylpentanamide acts as a full agonist of the mu-opioid receptor, which is responsible for mediating the analgesic and euphoric effects of opioids. It also has partial agonist activity at the kappa-opioid receptor, which is involved in the regulation of mood and stress responses. The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in reduced pain perception and increased feelings of pleasure.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-methylpentanamide has been shown to have a similar pharmacological profile to buprenorphine, with potent analgesic effects and reduced potential for respiratory depression and overdose. However, it has also been shown to have greater potential for abuse and dependence than buprenorphine, which may limit its clinical use.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)-2-methylpentanamide has several advantages for use in laboratory experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, its potential for abuse and dependence may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-2-methylpentanamide, including its use in the treatment of opioid addiction, its potential as a pain management tool, and its use in studying the opioid system and its role in various physiological and pathological processes. Further research is needed to fully understand the potential benefits and limitations of N-(4-bromo-3-methylphenyl)-2-methylpentanamide as a research tool and therapeutic agent.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-methylpentanamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 2-methylpentan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-bromo-3-methylphenyl)-2-methylpentanamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-methylpentanamide has been used in several scientific studies to investigate the opioid system and its potential therapeutic applications. It has been shown to be a potent analgesic, with greater efficacy and potency than buprenorphine. N-(4-bromo-3-methylphenyl)-2-methylpentanamide has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms and cravings in animal models.

properties

Product Name

N-(4-bromo-3-methylphenyl)-2-methylpentanamide

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methylpentanamide

InChI

InChI=1S/C13H18BrNO/c1-4-5-9(2)13(16)15-11-6-7-12(14)10(3)8-11/h6-9H,4-5H2,1-3H3,(H,15,16)

InChI Key

JDMMOBGGDFNYSA-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC(=C(C=C1)Br)C

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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